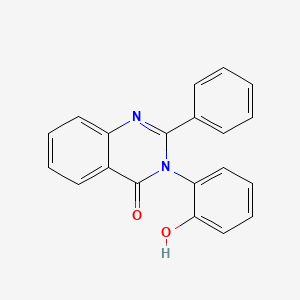

3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone involves precursor compounds such as 2-amino-N-phenyl-benzamide, leading to the formation of the quinazolinone compound through cyclization and subsequent reactions. Techniques like single-crystal X-ray diffraction analysis have been used to characterize the synthesized compounds, providing insights into their crystal structure and formation processes (Yong, 2005).

Molecular Structure Analysis

The molecular structure of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone has been studied using single-crystal X-ray diffraction, revealing an orthorhombic space group with detailed dimensions. This analysis shows a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the compound's stable configuration (Yong, 2005).

Chemical Reactions and Properties

This compound exhibits unique chemical reactions, such as polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its potential as a functional material for detecting metal ions. The reactions leading to these properties involve the excited-state intramolecular proton transfer (ESIPT) mechanism, showcasing its chemical versatility (Anthony, 2012).

Physical Properties Analysis

The physical properties, including solid-state fluorescence and selective sensing abilities for Zn(2+) and Cd(2+) ions, have been studied, indicating the compound's efficacy as a sensor. These properties are attributed to the conformational twist between the phenyl and quinazolinone rings, affecting molecular packing and fluorescence behavior (Anthony, 2012).

Chemical Properties Analysis

The chemical properties, especially concerning the synthesis and antioxidant properties of 2-substituted quinazolin-4(3H)-ones, have been thoroughly investigated. These studies have provided insights into structure–antioxidant activity relationships, indicating the importance of hydroxyl groups and specific substituents for enhancing antioxidant activity. Additionally, certain derivatives have shown promising metal-chelating properties, further expanding the compound's utility in chemical applications (Mravljak et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of quinazolinones is an active area of research due to their diverse biological activities. Future research on “3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its behavior under different chemical conditions .

Eigenschaften

IUPAC Name |

3-(2-hydroxyphenyl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-18-13-7-6-12-17(18)22-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20(22)24/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOLQPZWVFWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)

![7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)

![5-benzyl-2-(2-chlorophenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589783.png)

![6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5589791.png)

![N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide](/img/structure/B5589802.png)

![O-ethyl S-methyl [{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5589816.png)

![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)